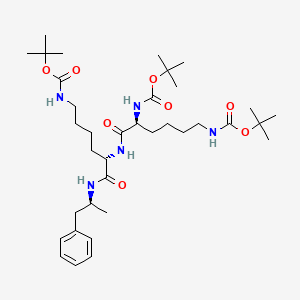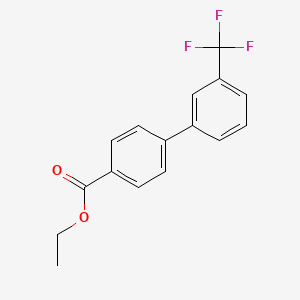
dicyclohexylamine (R)-3-((2-hydroxyethyl)disulfanyl)-2-pivalamidopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt: is a chemical compound with the molecular formula C22H42N2O4S2 and a molecular weight of 462.71 g/mol . It is commonly used in peptide synthesis due to its protective groups and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The final step involves the formation of the dicyclohexylammonium salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt can undergo oxidation reactions, where the ethylmercapto group is oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in substitution reactions, particularly at the amino and thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products Formed:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt is widely used in peptide synthesis as a building block due to its protective groups, which prevent unwanted side reactions during peptide chain assembly .
Biology: In biological research, this compound is used to study protein structure and function, particularly in the context of disulfide bond formation and reduction .
Industry: The compound is used in the production of specialized peptides and proteins for various industrial applications, including biotechnology and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt involves its role as a protected amino acid in peptide synthesis. The T-boc group protects the amino group from unwanted reactions, while the ethylmercapto group can form disulfide bonds, which are crucial for the structural integrity of peptides and proteins . The dicyclohexylammonium salt form enhances the solubility and stability of the compound .
Comparison with Similar Compounds
N-Alpha-T-boc-ethylmercapto-L-cysteine: Similar structure but without the dicyclohexylammonium salt form.
N-Alpha-T-boc-L-cysteine: Lacks the ethylmercapto group.
N-Alpha-T-boc-ethylmercapto-L-cysteine methyl ester: Similar but with a methyl ester group instead of the dicyclohexylammonium salt.
Uniqueness: N-Alpha-T-boc-ethylmercapto-L-cysteine dicyclohexylammonium salt is unique due to its combination of protective groups and the dicyclohexylammonium salt form, which provides enhanced stability and solubility compared to its analogs .
Properties
Molecular Formula |
C22H42N2O4S2 |
|---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-(2,2-dimethylpropanoylamino)-3-(2-hydroxyethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C12H23N.C10H19NO4S2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)9(15)11-7(8(13)14)6-17-16-5-4-12/h11-13H,1-10H2;7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t;7-/m.0/s1 |
InChI Key |
PTYWFNXGMDOBNT-ZLTKDMPESA-N |
Isomeric SMILES |
CC(C)(C)C(=O)N[C@@H](CSSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)C(=O)NC(CSSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


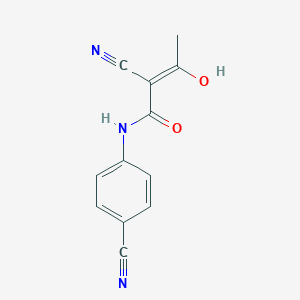
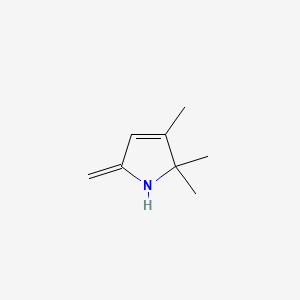

![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
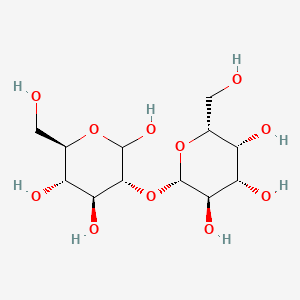

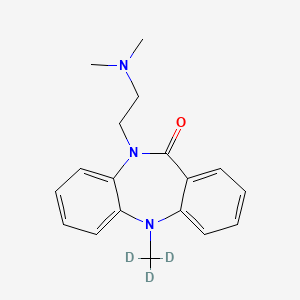
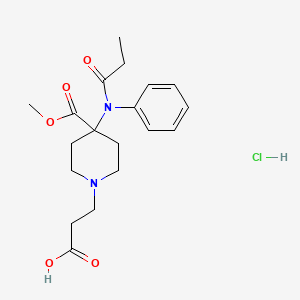

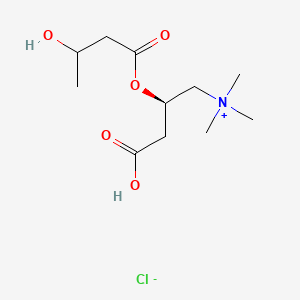

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
